Hexyl carbamate

Descripción general

Descripción

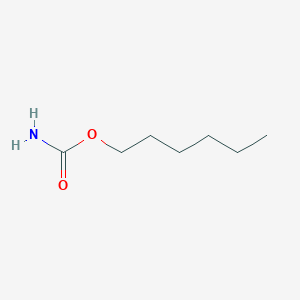

Hexyl carbamate, also known as urethane, is a chemical compound with the molecular formula C7H15NO2. It is a colorless and odorless solid that is widely used in the manufacturing of various products, including plastics, adhesives, and coatings. Hexyl carbamate has also been extensively studied for its potential applications in the field of medicine and biotechnology.

Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

Hexyl carbamate, like other carbamates, plays a significant role in modern drug discovery and medicinal chemistry. Carbamates are key structural motifs in many approved drugs and prodrugs . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Method of Application

Carbamates are designed to make drug-target interactions through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Results or Outcomes

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They offer opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Degradation of Ethyl Carbamate in Chinese Liquor

Hexyl carbamate can be used in the degradation of Ethyl Carbamate (EC), a Group 2A carcinogen, in Chinese liquor (baijiu) .

Method of Application

A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus, and its enzymatic properties and EC degradability were investigated . ECH was immobilized to resist extreme environmental conditions, and the flavor substance changes were explored by gas chromatography-mass spectrometry (GC/MS) .

Results or Outcomes

The treatment of immobilized ECH for 12 h decreased the EC concentration in liquor by 71.6 μg/L . Furthermore, the immobilized ECH exerted less effect on its activity and on the flavor substances, which could be easily filtrated during industrial production .

Carbohydrate-based Low Molecular Weight Gelators

Hexyl carbamate, as a carbamate derivative of N-acetyl-D-glucosamine, has been found to be an effective low molecular weight gelator (LMWG) .

Method of Application

Carbamate derivatives of N-acetyl-D-glucosamine were synthesized and characterized . They formed gels in pump oils as well as mixtures of water with ethanol or water with DMSO .

Results or Outcomes

Several carbamate derivatives were found to be effective LMWGs . The structures of the carbamoyl chains played an important role in the gelation properties .

Food Industry: Degradation of Ethyl Carbamate in Chinese Liquor

Method of Application

Microorganisms are applied to control the content of EC precursors in fermented grains, which has been proven as an effective method to reduce EC in alcoholic beverages .

Results or Outcomes

The application of certain strains resulted in a significant reduction of EC in the simulated fermentation of Chinese liquor .

Environmental Science: Detection of Carbamates in Water

Hexyl carbamate, like other carbamates, can be detected in environmental water samples. This is crucial for monitoring water quality and ensuring safety .

Method of Application

Magnetic molecularly imprinted polymers (MMIPs) were prepared and applied to the extraction of carbamates pesticides in different water samples .

Results or Outcomes

The method based on magnetic solid-phase extraction (SPE) avoided the time-consuming column-passing process of loading large volume samples in conventional SPE .

Material Science: Formation of Organogels

Hexyl carbamate, as a carbamate derivative of N-acetyl-D-glucosamine, has been found to be an effective low molecular weight gelator (LMWG) .

Propiedades

IUPAC Name |

hexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROASJEHPZNKHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175380 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl carbamate | |

CAS RN |

2114-20-7 | |

| Record name | Carbamic acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2114-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)